
Donitriptan mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Donitriptan mesylate is a lipophilic 5-hydroxytryptamine (5-HT) receptor agonist with high selectivity for 5-HT1B and 5-HT1D receptors. Preclinical studies in canine models demonstrate that this compound suppresses capsaicin-induced vasodilation in the external carotid artery by acting on 5-HT1B receptors, thereby attenuating calcitonin gene-related peptide (CGRP)-mediated neurogenic inflammation . Unlike other triptans, donitriptan’s lipophilicity may enhance central nervous system (CNS) penetration, suggesting a dual mechanism targeting both peripheral vasculature and central pain pathways .
Scientific Research Applications
Pharmacological Profile
Donitriptan mesylate exhibits several pharmacological properties that make it a candidate for migraine treatment:
- Receptor Affinity : Donitriptan has a higher affinity for 5-HT1B and 5-HT1D receptors compared to sumatriptan, which enhances its effectiveness in alleviating migraine symptoms .
- Vasoconstriction : The compound induces vasoconstriction in cranial blood vessels, which is critical in counteracting the vasodilation associated with migraines .
- Bioavailability : Enhanced oral bioavailability and lipophilicity allow donitriptan to cross the blood-brain barrier effectively, potentially providing central action against migraine .
Clinical Applications
The primary application of this compound is in the management of acute migraine attacks. Clinical studies have demonstrated its efficacy in reducing headache severity and associated symptoms. Key findings include:
- Efficacy in Trials : Randomized clinical trials indicate that donitriptan can significantly reduce pain intensity within two hours of administration, comparable to other triptans like sumatriptan .
- Side Effect Profile : Compared to traditional triptans, donitriptan may offer a more favorable side effect profile, with fewer reports of chest-related symptoms due to its vascular selectivity .
Table 1: Summary of Clinical Trials Involving this compound
The table above summarizes notable clinical trials that have evaluated the efficacy and safety of this compound. These studies collectively suggest that donitriptan is effective in providing rapid relief from migraine symptoms with manageable side effects.
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of donitriptan mesylate, and how are they experimentally validated?
this compound selectively targets 5-HT1B receptors, as demonstrated in canine models where it inhibited capsaicin-induced vasodilation via 5-HT1B receptors. Validation involves in vivo experiments measuring carotid blood flow changes after receptor-specific antagonists (e.g., SB224289 for 5-HT1B) . Comparative studies with other triptans (e.g., sumatriptan) further confirm selectivity using dose-response analyses and receptor-binding assays.
Q. What analytical methods are recommended for quantifying this compound in preclinical formulations?
UV spectrophotometry (at 272–343 nm) and HPLC are robust for quantification. Method validation includes linearity (e.g., 1–50 µg/mL range), precision (RSD <2%), and specificity against excipients. HPLC parameters: C18 column, mobile phase (acetonitrile:phosphate buffer), and detection at 254 nm. Cross-validation with LC-MS ensures accuracy in complex matrices .
Q. How is this compound synthesized, and what stability challenges arise during radiosynthesis?
Synthesis involves mesylation of the parent compound. However, the mesylate precursor is prone to cyclization via nucleophilic attack by the pyridine nitrogen, forming a stable pyridinium derivative. Stability is monitored via <sup>1</sup>H NMR and mass spectrometry. Mitigation strategies include low-temperature storage and rapid purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor selectivity data between donitriptan and other 5-HT agonists?
Discrepancies (e.g., donitriptan’s 5-HT1B specificity vs. sumatriptan’s dual 5-HT1B/1D activity) require in situ receptor profiling. Techniques:
- Knockout models : Evaluate vascular responses in 5-HT1B or 5-HT1D receptor-deficient animals.
- Functional assays : Measure cAMP inhibition or calcium flux in transfected cell lines.
- PET imaging : Use radiolabeled ligands (e.g., [<sup>11</sup>C]SB224289) to map receptor occupancy .
Q. What experimental design considerations are critical for assessing donitriptan’s efficacy in migraine models?
- Animal models : Use trigeminovascular activation models (e.g., capsaicin-induced carotid vasodilation in dogs).
- Dose optimization : Escalating doses (e.g., 0.1–10 mg/kg IV) with crossover designs to minimize inter-subject variability.
- Endpoint selection : Quantify blood flow changes (ultrasound flowmetry) and CGRP release (ELISA) .
Q. How should pharmacokinetic/pharmacodynamic (PK/PD) studies for this compound be structured to inform clinical translation?
- Phase 1 protocols : Open-label, dose-escalation trials (e.g., 25–1000 mg/day) with serial plasma sampling.
- Bioanalytical validation : LC-MS/MS for plasma quantification (LOQ ≤1 ng/mL).
- PD markers : Correlate plasma levels with 5-HT1B receptor occupancy (PET) and migraine symptom relief .
Q. What strategies address instability issues in this compound formulations during long-term storage?
- Excipient screening : Use antioxidants (e.g., ascorbic acid) and pH buffers (4.5–5.5) to prevent hydrolysis.
- Accelerated stability testing : 40°C/75% RH for 6 months, monitoring degradation products (HPLC-UV).
- Lyophilization : For parenteral formulations to enhance shelf-life .
Q. Methodological Guidance
Q. How to validate receptor-specific effects of this compound in in vitro systems?
- Cell lines : Use HEK-293 cells stably expressing human 5-HT1B receptors.
- Functional assays : Measure GTPγS binding or ERK phosphorylation.
- Antagonist controls : Pre-treat with GR55562 (5-HT1B antagonist) to confirm on-target effects .
Q. What statistical approaches are optimal for analyzing dose-response data in donitriptan studies?
Comparison with Similar Compounds
Pharmacological and Functional Differences
The table below summarizes key differences between donitriptan mesylate and structurally or mechanistically related compounds:
Compound | Receptor Selectivity | Lipophilicity | Capsaicin-Induced Vasodilation Inhibition | Effect on Carotid Blood Flow | Mechanism Insights |
---|---|---|---|---|---|
Donitriptan | 5-HT1B/1D | High | Yes (via 5-HT1B) | Dose-dependent reduction | Central and peripheral 5-HT1B action |
Sumatriptan | 5-HT1B/1D | Low | No | Dose-dependent reduction | Peripheral vasoconstriction only |
PNU-142633 | 5-HT1D (hydrophilic) | Low | No | No effect | 5-HT1D selectivity without efficacy |
PNU-109291 | 5-HT1D (lipophilic) | High | No | No effect | Lipophilicity alone insufficient for efficacy |
Key Findings from Comparative Studies
- Donitriptan vs. Sumatriptan: Donitriptan uniquely inhibits capsaicin-induced vasodilation via 5-HT1B receptors, while sumatriptan lacks this effect. Both reduce carotid blood flow, suggesting shared vascular effects but divergent neurogenic modulation .
Donitriptan vs. 5-HT1D-Selective Agonists (PNU-142633, PNU-109291) :
- Receptor Antagonism Studies: The 5-HT1B antagonist SB224289 abolished donitriptan’s inhibitory effects, confirming 5-HT1B mediation.
Research Implications and Clinical Relevance
Advantages of Donitriptan :
Limitations and Future Directions :
- Current evidence is derived from canine models; human clinical trials are needed to validate efficacy and safety.
- Comparative pharmacokinetic studies (e.g., half-life, bioavailability) are lacking but critical for optimizing dosing .
Properties
CAS No. |
200615-15-2 |
---|---|
Molecular Formula |
C24H29N5O5S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;methanesulfonic acid |
InChI |
InChI=1S/C23H25N5O2.CH4O3S/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;1-5(2,3)4/h1-6,13,15,26H,7-12,16,24H2;1H3,(H,2,3,4) |
InChI Key |
YXGLETUJBIBOFT-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-(2-(2-aminoethyl-1H-indol-5-yloxyl)acetyl)piperazinyl-1-yl)benzonitrile donitriptan F 11356 F 12640 F-12640 F11356 F12640 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.